molecular formula C22H20FN5 B2985966 4-(4-(4-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1111319-88-0

4-(4-(4-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine

Cat. No.: B2985966
CAS No.: 1111319-88-0
M. Wt: 373.435
InChI Key: UBPZMEMYUXYSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved papers .

Scientific Research Applications

Metabolite Formation and Pharmacokinetics

Research has demonstrated that piperazine derivatives, including those with structural similarities to "4-(4-(4-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine," undergo metabolic transformations resulting in the formation of various metabolites. Breyer, Gaertner, and Prox (1974) elucidated the degradation of the piperazine ring in phenothiazine drugs, leading to the formation of specific amines and sulfoxides as urinary biotransformation products (Breyer, Gaertner, & Prox, 1974). This study provides insight into the complex metabolic pathways and potential pharmacokinetic properties of related compounds.

Neurological and Psychiatric Research

Compounds structurally related to "this compound" have been investigated for their effects on neurological and psychiatric conditions. Lee et al. (1992) studied the serotonin agonist MK-212 (6-chloro-2-(1-piperaziny)pyrazine) for its effects on body temperature and behavior in schizophrenia, providing evidence of its interaction with serotonin receptors and potential therapeutic implications (Lee et al., 1992). Similarly, Lowy and Meltzer (1988) explored MK-212's effects on serum cortisol and prolactin secretion, underscoring the role of serotonin receptors in the regulation of these hormones (Lowy & Meltzer, 1988).

Drug Resistance and Infectious Diseases

The compound's relevance extends into the realm of infectious diseases, particularly in understanding drug resistance mechanisms. Zignol et al. (2016) conducted a population-based study on resistance to pyrazinamide and fluoroquinolones among Mycobacterium tuberculosis isolates, highlighting the importance of monitoring and managing resistance to key antituberculosis drugs (Zignol et al., 2016).

Mechanism of Action

Target of Action

The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It has been shown to be more selective to ENT2 than to ENT1 . This selectivity could lead to specific downstream effects depending on the role of ENT2 in various cellular processes.

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact several biochemical pathways. For instance, it can affect nucleotide synthesis and the regulation of adenosine function . The exact downstream effects would depend on the specific cellular context and the role of ENT2 in those cells.

Result of Action

The molecular and cellular effects of the compound’s action would be the inhibition of ENTs, leading to changes in nucleoside transport. This could potentially affect a variety of cellular processes, including nucleotide synthesis and adenosine regulation .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the activity of ENTs . .

Future Directions

The ability of this compound to significantly attenuate the acute and subchronic effects of cocaine provides a promising compound lead to the development of an effective pharmacotherapy against cocaine . Further studies are needed to explore its potential applications and to fully understand its mechanism of action.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5/c23-18-6-8-19(9-7-18)26-12-14-27(15-13-26)22-21-16-20(17-4-2-1-3-5-17)25-28(21)11-10-24-22/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPZMEMYUXYSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.